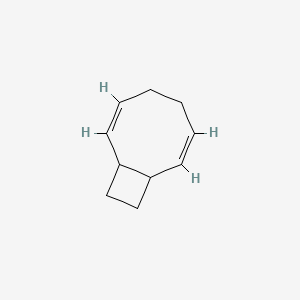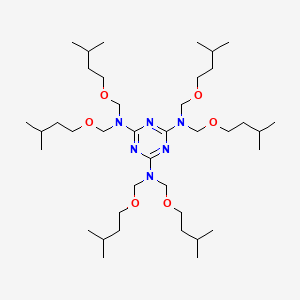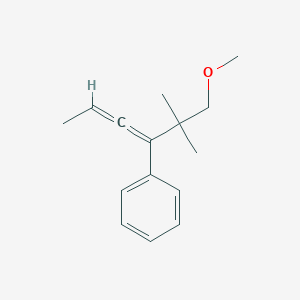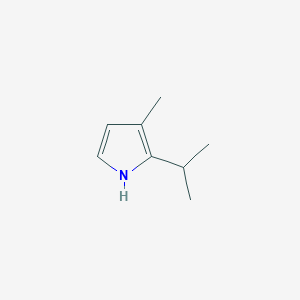![molecular formula C8H5N3O3 B14453192 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 72668-03-2](/img/structure/B14453192.png)
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the pyridopyrimidine class. It is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a carboxylic acid group at the 6th position and a keto group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide (MeONa) or sodium ethoxide (EtONa) . This reaction leads to the formation of the desired pyridopyrimidine structure with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, alcohol derivatives, and oxidized forms of the original compound .
科学的研究の応用
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with bacterial DNA synthesis pathways. The compound inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
類似化合物との比較
Similar Compounds
Piromidic Acid: A pyridopyrimidine derivative with similar antibacterial properties.
Pipemidic Acid: Another pyridopyrimidine compound used for treating urinary tract infections.
8-Ethyl-5-oxo-2-(pyrrolidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid: A derivative with enhanced activity against gram-negative bacteria.
Uniqueness
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern and its potent antibacterial activity. Its ability to inhibit DNA synthesis makes it a valuable compound in medicinal chemistry and a promising candidate for further drug development .
特性
CAS番号 |
72668-03-2 |
|---|---|
分子式 |
C8H5N3O3 |
分子量 |
191.14 g/mol |
IUPAC名 |
5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-6-4-1-9-3-11-7(4)10-2-5(6)8(13)14/h1-3H,(H,13,14)(H,9,10,11,12) |
InChIキー |
QNTJNRVUVPHJST-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C2=CN=CN=C2N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
